molecular formula C18H21N3O2 B2730645 2-furyl-N-{[1-(2-methylpropyl)benzimidazol-2-yl]ethyl}carboxamide CAS No. 919972-32-0

2-furyl-N-{[1-(2-methylpropyl)benzimidazol-2-yl]ethyl}carboxamide

Cat. No. B2730645
CAS RN: 919972-32-0
M. Wt: 311.385
InChI Key: WYUVNCRKKPTETM-UHFFFAOYSA-N
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Description

“2-furyl-N-{[1-(2-methylpropyl)benzimidazol-2-yl]ethyl}carboxamide” is a chemical compound that contains a benzimidazole moiety . Benzimidazole is a bicyclic molecule composed of a benzene ring and an imidazole ring . It is a well-known group of compounds that can mimic properties of DNA bases . The benzimidazole moiety has been found to have diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Scientific Research Applications

Synthesis and Tautomerism

Research into benzimidazoles, including furyl-substituted derivatives, highlights their synthesis through the condensation of o-phenylenediamine with carboxylic acids. The presence of furyl groups contributes to the compounds' tautomerism in certain solutions, demonstrating the compounds' dynamic chemical behavior which could be pertinent in developing responsive molecular systems (Lee, Jeoung, & Lee, 1996).

Oxidation and Derivative Formation

The oxidation of methyl groups in furyl-substituted benzimidazoles leads to various derivatives, underscoring the chemical versatility of these compounds. This process facilitates the exploration of new chemical pathways and potential applications in synthesizing novel materials or active pharmaceutical ingredients (El’chaninov, Simonov, & Simkin, 1982).

Photodegradation Studies

The study of photodegradation of furyl-benzimidazole derivatives, such as Fuberidazole, using advanced techniques reveals the formation of multiple degradation products. These findings have implications for understanding the environmental fate of such compounds and their potential use in light-sensitive applications (Melo et al., 1992).

Catalytic and Biological Activities

Furyl-substituted benzimidazole compounds have been identified as key intermediates in the synthesis of biologically active molecules. Their roles in catalyzing reactions, such as ethylene polymerization, and displaying significant antibacterial and antifungal activities highlight their potential in medicinal chemistry and materials science (Sun et al., 2010; Güven et al., 2007).

Supramolecular Chemistry

The development of supramolecular architectures using furyl-benzimidazole derivatives underscores the utility of these compounds in designing complex molecular systems. Their ability to engage in π-π interactions facilitates the formation of helical structures and networks, which are crucial in the field of supramolecular chemistry and nanotechnology (Sun et al., 2002).

Future Directions

Benzimidazoles have been the subject of extensive research due to their diverse pharmacological activities . Future research may focus on designing and synthesizing new benzimidazole derivatives with enhanced biological activities and improved safety profiles .

properties

IUPAC Name

N-[1-[1-(2-methylpropyl)benzimidazol-2-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-12(2)11-21-15-8-5-4-7-14(15)20-17(21)13(3)19-18(22)16-9-6-10-23-16/h4-10,12-13H,11H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUVNCRKKPTETM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1C(C)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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